molecular formula C12H16ClNO3 B14612493 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene CAS No. 58876-93-0

1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene

Katalognummer: B14612493
CAS-Nummer: 58876-93-0
Molekulargewicht: 257.71 g/mol
InChI-Schlüssel: YAOWGCFIHAJUST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroso group, and a methoxy group attached to a benzene ring, making it a compound of interest in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The chloro and methoxy groups contribute to the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene
  • 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-ethylbenzene

Uniqueness

1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in biological activity and industrial utility compared to similar compounds.

Eigenschaften

CAS-Nummer

58876-93-0

Molekularformel

C12H16ClNO3

Molekulargewicht

257.71 g/mol

IUPAC-Name

1-(3-chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene

InChI

InChI=1S/C12H16ClNO3/c1-12(2,13)11(14-15)8-17-10-6-4-9(16-3)5-7-10/h4-7,11H,8H2,1-3H3

InChI-Schlüssel

YAOWGCFIHAJUST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(COC1=CC=C(C=C1)OC)N=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.